molecular formula C12H14O3 B8430089 2-[(3-Methyl-2-buten-1-yl)oxy]benzoic acid

2-[(3-Methyl-2-buten-1-yl)oxy]benzoic acid

Cat. No.: B8430089
M. Wt: 206.24 g/mol
InChI Key: FFTMMTMKKNRXHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Methyl-2-buten-1-yl)oxy]benzoic acid is an organic compound with the molecular formula C12H14O3. It is also known as 3-Methyl-2-butenyl salicylate. This compound is characterized by the presence of a benzoic acid moiety linked to a 3-methyl-2-butenyloxy group. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methyl-2-buten-1-yl)oxy]benzoic acid typically involves the esterification of salicylic acid with 3-methyl-2-butenol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of contamination and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methyl-2-buten-1-yl)oxy]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces substituted benzoic acid derivatives.

Scientific Research Applications

2-[(3-Methyl-2-buten-1-yl)oxy]benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(3-Methyl-2-buten-1-yl)oxy]benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved in its mechanism of action include binding to active sites of enzymes and altering their activity, which can lead to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzoic acid (Salicylic acid): Similar structure but lacks the 3-methyl-2-butenyloxy group.

    3-Methyl-2-butenyl acetate: Similar functional group but different core structure.

    Benzoic acid: Lacks the 3-methyl-2-butenyloxy group.

Uniqueness

2-[(3-Methyl-2-buten-1-yl)oxy]benzoic acid is unique due to the presence of both the benzoic acid moiety and the 3-methyl-2-butenyloxy group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

2-(3-methylbut-2-enoxy)benzoic acid

InChI

InChI=1S/C12H14O3/c1-9(2)7-8-15-11-6-4-3-5-10(11)12(13)14/h3-7H,8H2,1-2H3,(H,13,14)

InChI Key

FFTMMTMKKNRXHL-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC1=CC=CC=C1C(=O)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The reaction of ethyl salicylate and 3,3-dimethylallyl bromide in 2-butanone in the presence of potassium carbonate was performed as described in Example 2 to give 2-(3-Methyl-but-2-enyloxy)-benzoic acid as white powder. 1H-NMR (400 MHz, d6-DMSO): 12.50 (s, —CO2H); 7.55 (m, 1 arom. H); 7.41 (m, 1 arom. H); 7.07 (m, 1 arom. H); 6.92 (m, 1 arom. H); 5.36 (m, CH═C(CH3)2); 4.54 (d-like, CH2CH═C(CH3)2); 1.72, 1.68 (2s, CH═C(CH3)2). 13C-NMR (100 MHz, d6-DMSO): 167.42 (C═O); 157.06; 136.97; 132.70; 130.44; 121.91; 119.99; 119.82; 113.79; 65.23; 25.42; 18.03.
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